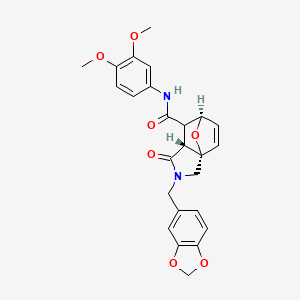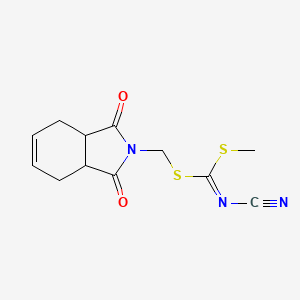methylene]benzenesulfonamide](/img/structure/B13376541.png)
4-chloro-N-[[2-(3-methylbutanoyl)hydrazino](phenyl)methylene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving yield . The final product is purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-chloro-N-[2-(2-chloro-3-quinolinyl)methylene]hydrazinocarbonyl]phenyl]benzenesulfonamide .
- **4-chloro-N-[4-(2-chloro-3-quinolinyl)methylene]hydrazinocarbonyl]phenyl]benzenesulfonamide .
Uniqueness
4-chloro-N-[2-(3-methylbutanoyl)hydrazinomethylene]benzenesulfonamide is unique due to its specific hydrazino and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity . Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer research .
Propriétés
Formule moléculaire |
C18H20ClN3O3S |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)sulfonyl-N-(3-methylbutanoylamino)benzenecarboximidamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-13(2)12-17(23)20-21-18(14-6-4-3-5-7-14)22-26(24,25)16-10-8-15(19)9-11-16/h3-11,13H,12H2,1-2H3,(H,20,23)(H,21,22) |
Clé InChI |
HBNIBFDYHLTNSI-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)CC(=O)NN/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(=O)NNC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376465.png)




acetate](/img/structure/B13376489.png)
![2-(4-Bromophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B13376515.png)
![N-methyl-N'-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea](/img/structure/B13376521.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B13376525.png)
![3-(3,4-Dimethoxybenzyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376531.png)

![4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13376554.png)
